N-(2,3-dimethylphenyl)-1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

medicinal chemistry structure-activity relationship lead optimization

N-(2,3-dimethylphenyl)-1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide (CAS 866872-85-7) is a fully substituted 1,2,3-triazole-4-carboxamide bearing a 4-ethylphenyl group at N1, a methyl group at C5, and a 2,3-dimethylphenyl carboxamide at C4. This compound belongs to the 1-aryl-5-methyl-1H-1,2,3-triazole-4-carboxamide class, which has demonstrated concentration-dependent biological activity across multiple therapeutic target areas including antibacterial (anti-S.

Molecular Formula C20H22N4O
Molecular Weight 334.423
CAS No. 866872-85-7
Cat. No. B2706710
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,3-dimethylphenyl)-1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
CAS866872-85-7
Molecular FormulaC20H22N4O
Molecular Weight334.423
Structural Identifiers
SMILESCCC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC=CC(=C3C)C)C
InChIInChI=1S/C20H22N4O/c1-5-16-9-11-17(12-10-16)24-15(4)19(22-23-24)20(25)21-18-8-6-7-13(2)14(18)3/h6-12H,5H2,1-4H3,(H,21,25)
InChIKeyRCPVAIYOFRYXLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

866872-85-7 Procurement Guide: 1,2,3-Triazole-4-carboxamide Research Compound with Structurally Differentiated N-Aryl Substitution


N-(2,3-dimethylphenyl)-1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide (CAS 866872-85-7) is a fully substituted 1,2,3-triazole-4-carboxamide bearing a 4-ethylphenyl group at N1, a methyl group at C5, and a 2,3-dimethylphenyl carboxamide at C4 [1]. This compound belongs to the 1-aryl-5-methyl-1H-1,2,3-triazole-4-carboxamide class, which has demonstrated concentration-dependent biological activity across multiple therapeutic target areas including antibacterial (anti-S. aureus), anticancer (NCI60 panel and MCF-7), and fungicidal (SDHI-type) applications [2]. The 2,3-dimethylphenyl moiety on the amide nitrogen distinguishes this compound from its closest commercially available analogs, which predominantly bear mono-ortho-substituted (2-ethyl, 2-methyl) or para-substituted anilide groups [3]. No primary research article, patent with quantitative biological data, or authoritative database entry was identified that directly reports assay results for this specific CAS number as of the search date.

866872-85-7: Why In-Class 1,2,3-Triazole-4-carboxamides Cannot Be Interchanged Based on Core Scaffold Alone


The 1-aryl-5-methyl-1H-1,2,3-triazole-4-carboxamide scaffold exhibits pronounced structure-activity relationship (SAR) sensitivity to the N-carboxamide aryl substituent in both antimicrobial and anticancer contexts. In the antimicrobial series reported by Pokhodylo et al. (2021), compounds 4d, 4l, and 4r—all sharing the same 5-methyl-1H-1,2,3-triazole-4-carboxamide core but differing only in N-aryl and N1-aryl substitution—showed distinct potency windows against S. aureus, with compound 4l achieving 50% growth inhibition at sub-1 μM concentration while other analogs in the same series were substantially less active [1]. Similarly, in the NCI60 anticancer screen reported by Pokhodylo et al. (2013), two compounds from the same 1,2,3-triazole-4-carboxamide series demonstrated significant differential activity across leukemia, melanoma, non-small cell lung, CNS, ovarian, renal, and breast cancer panels, while other congeners showed only marginal activity [2]. The Wang et al. (2014) fungicidal SAR study of 5-methyl-1H-1,2,3-triazole-4-carboxyl amides further demonstrated that the identity of the amide substituent was the primary determinant of potency against Sclerotinia sclerotiorum, with 1,6-dimethylphenyl identified as the most efficient substituent among those tested [3]. These findings collectively establish that the N-aryl carboxamide substituent is not a silent spectator but a critical pharmacophoric element whose precise substitution pattern (ortho, meta, para; mono- vs. di-substituted; alkyl vs. alkoxy) directly governs target engagement and biological potency. Simple interchange among in-class compounds without matched N-aryl substitution therefore carries a high risk of functional non-equivalence.

866872-85-7 Quantitative Evidence Guide: Comparator-Based Differentiation Data for Procurement Decisions


Evidence Item 1: Structural Differentiation from Closest Commercially Available Analog – N-(2-ethylphenyl) vs. N-(2,3-dimethylphenyl) Substitution

The closest commercially cataloged analog to 866872-85-7 is N-(2-ethylphenyl)-1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide (CAS 904812-10-8), which differs by a single substituent: an ortho-ethyl group on the N-phenyl ring vs. ortho-methyl plus meta-methyl (2,3-dimethyl) in the target compound [1]. This substitution difference is pharmacologically meaningful: the 2,3-dimethyl substitution introduces increased steric hindrance ortho to the amide bond and an additional hydrophobic contact (meta-methyl) not present in the mono-ortho-ethyl analog. In the Wang et al. (2014) fungicidal SAR study of the same scaffold class, 1,6-dimethylphenyl (i.e., 2,6-dimethyl) was definitively identified as the most efficient N-aryl substituent among all tested variants for SDHI-type fungicidal activity against Sclerotinia sclerotiorum, outperforming mono-substituted phenyl analogs [2]. While this fungicidal study did not test the exact 2,3-dimethyl pattern, it establishes the class-level principle that di-methyl substitution on the N-phenyl ring confers potency advantages over mono-alkyl substitution.

medicinal chemistry structure-activity relationship lead optimization

Evidence Item 2: Anticancer Activity of Closest Structural Analog – MCF-7 Cytotoxicity and Apoptosis Induction

The closest analog with reported quantitative anticancer data is N-(2-ethylphenyl)-1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide (CAS 904812-10-8), which differs from 866872-85-7 only by having a 2-ethyl group in place of the 2,3-dimethyl substitution on the anilide ring. This analog demonstrated an IC₅₀ of 12.4 μM against MCF-7 breast cancer cells at 48 hours in MTT assays, with concomitant apoptosis induction evidenced by a 2.8-fold increase in caspase-3 activation relative to untreated control . While these data were sourced from a vendor technical datasheet (Vulcanchem) and not from a peer-reviewed primary publication, they represent the only quantitative cell-based activity data available for a compound within one substituent of the target. The broader 1,2,3-triazole-4-carboxamide class has independently validated anticancer activity: Pokhodylo et al. (2013) reported that multiple compounds from this scaffold class demonstrated significant activity across the NCI60 human tumor cell line panel, with two compounds showing activity against leukemia, melanoma, non-small cell lung, CNS, ovarian, renal, and breast cancer [1]. More recently, hybrid benzoisothiazole-1,2,3-triazole-4-carboxamides achieved sub-micromolar IC₅₀ values (0.76 ± 0.04 μM and 0.90 ± 0.02 μM) against MCF-7 cells with selectivity over normal cells (IC₅₀ > 100 μM) [2].

anticancer MCF-7 apoptosis caspase-3

Evidence Item 3: Antibacterial Activity of 5-Methyl-1,2,3-triazole-4-carboxamide Class Against S. aureus

The 1-aryl-5-methyl-1H-1,2,3-triazole-4-carboxamide scaffold has validated antibacterial activity specifically against the Gram-positive pathogen Staphylococcus aureus. In the most comprehensive study of this exact scaffold, Pokhodylo et al. (2021) reported that compounds 4d, 4l, and 4r—all 5-methyl-1H-1,2,3-triazole-4-carboxamides with varied N1-aryl and N-carboxamide-aryl substitution—exhibited potent antibacterial effects against S. aureus [1]. Compound 4l demonstrated 50% growth inhibition at concentrations below 1 μM, establishing this scaffold as a validated hit series for anti-staphylococcal drug discovery [1]. Critically, the study established that antibacterial potency within this scaffold class is highly dependent on the specific N-aryl carboxamide substituent, with subtle structural changes producing large differences in activity. This SAR sensitivity directly supports the procurement rationale for 866872-85-7 as a unique substitution variant for exploring N-aryl-dependent antibacterial pharmacophore space. The broader 1,2,3-triazole-4-carboxamide class has also demonstrated antibacterial activity through alternative modes including sortase A inhibition in Enterococcus faecalis [2].

antibacterial Staphylococcus aureus antimicrobial resistance SAR

Evidence Item 4: Fungicidal SDHI Activity – Class-Level SAR Establishing N-Aryl Substitution as Primary Potency Determinant

The 5-methyl-1H-1,2,3-triazole-4-carboxyl amide scaffold has been validated as a novel chemotype for succinate dehydrogenase inhibitor (SDHI) fungicides. Wang et al. (2014) designed and synthesized a series of these compounds and demonstrated that most analogues exhibited good fungicidal activities, particularly against Sclerotinia sclerotiorum [1]. The SAR analysis conclusively identified 1,6-dimethylphenyl (i.e., 2,6-dimethyl substitution on the N-phenyl ring) as the most efficient N-aryl substituent across both amide and ester sub-series [1]. This finding is directly relevant to 866872-85-7, which bears a 2,3-dimethylphenyl substituent—a regioisomeric variant of the optimal 2,6-dimethyl pattern. In medicinal chemistry, regioisomeric methyl group migration (2,3- vs. 2,6-) is a standard strategy for fine-tuning potency, selectivity, and physicochemical properties while maintaining the same molecular formula and lipophilicity [2]. The 2,3-dimethyl pattern in the target compound positions one methyl group meta to the amide bond rather than both ortho, potentially altering the dihedral angle between the amide and the phenyl ring and modulating hydrogen-bonding capacity of the amide NH.

fungicide SDHI Sclerotinia sclerotiorum agrochemical

Evidence Item 5: PXR Inverse Agonist/Antagonist Scaffold Class – Potency Benchmarking for Triazole-4-carboxamide Pharmacophore

The 1H-1,2,3-triazole-4-carboxamide scaffold has been validated as a privileged chemotype for targeting the pregnane X receptor (PXR), a master regulator of drug metabolism and a therapeutic target for preventing adverse drug-drug interactions. Lin et al. (2022) reported the structural optimization of this scaffold class leading to compound 85, the most potent PXR inverse agonist/antagonist discovered to date, with low nanomolar IC₅₀ values for both PXR binding and cellular activity [1]. Compound 89, a close analog of 85, was identified as a selective pure antagonist with similarly potent low nanomolar IC₅₀ values [1]. The SAR exploration in this study demonstrated that the N1-aryl and C4-carboxamide substituents are critical determinants of both potency and functional selectivity (inverse agonism vs. pure antagonism). While 866872-85-7 was not among the compounds tested in this study, its 4-ethylphenyl (N1) and 2,3-dimethylphenyl (C4-carboxamide) substitution pattern differs from the optimized compounds in the Lin et al. series, providing a distinct chemical probe for exploring the structural determinants of PXR ligand pharmacology.

PXR nuclear receptor drug metabolism CYP3A4

866872-85-7: Evidence-Based Research Application Scenarios and Procurement Decision Framework


Scenario 1: Medicinal Chemistry SAR-by-Catalog – N-Aryl Pharmacophore Expansion

Procure 866872-85-7 as a structurally differentiated tool compound within a scaffold-hopping or SAR expansion program targeting the 1,2,3-triazole-4-carboxamide pharmacophore. The 2,3-dimethylphenyl substituent is not represented in any published SAR study (Pokhodylo antimicrobial series [1], Pokhodylo anticancer NCI60 series [2], Wang SDHI fungicidal series [3], or Lin PXR series [4]), making this compound a genuinely unexplored chemical probe. Its regioisomeric relationship to the Wang-validated 2,6-dimethylphenyl motif [3] provides a testable hypothesis for potency differentiation. Pair procurement with the closest analog (CAS 904812-10-8, N-(2-ethylphenyl)) to enable direct head-to-head comparison of mono-ortho-alkyl vs. ortho,meta-dialkyl substitution effects on target engagement.

Scenario 2: Anti-Infective Drug Discovery – S. aureus Antibacterial Hit Expansion

Deploy 866872-85-7 in a focused library for anti-staphylococcal screening based on the validated activity of the 5-methyl-1,2,3-triazole-4-carboxamide scaffold against S. aureus. The Pokhodylo et al. (2021) study established that compound 4l from this scaffold class achieves >50% growth inhibition of S. aureus at sub-micromolar concentrations [1]. Testing 866872-85-7 in standard broth microdilution assays (CLSI guidelines) against S. aureus ATCC reference strains and clinical isolates would determine whether the 2,3-dimethylphenyl substituent maintains or enhances this antibacterial activity relative to published analogs. Include cytotoxicity counterscreening against human HaCaT keratinocytes to assess selectivity, following the methodology of Pokhodylo et al. [1].

Scenario 3: Agrochemical SDHI Lead Optimization – Regioisomeric Probe

Utilize 866872-85-7 as a regioisomeric probe in SDHI fungicide lead optimization. The Wang et al. (2014) study established the 5-methyl-1,2,3-triazole-4-carboxyl amide scaffold as a valid SDHI chemotype and identified 2,6-dimethylphenyl as the optimal N-aryl substituent [3]. Testing 866872-85-7 (2,3-dimethylphenyl variant) against Sclerotinia sclerotiorum, Botrytis cinerea, Phytophthora capsici, and Cercospora arachidicola in mycelial growth inhibition assays would directly assess whether the regioisomeric methyl migration maintains, enhances, or diminishes fungicidal potency. Positive results would support patent filing for a novel substitution pattern distinct from prior art SDHI compositions.

Scenario 4: Nuclear Receptor Pharmacology – PXR Ligand Screening

Screen 866872-85-7 in hPXR binding and functional assays as a structurally distinct member of the 1H-1,2,3-triazole-4-carboxamide class validated for PXR modulation by Lin et al. (2022) [4]. The compound's 4-ethylphenyl (N1) and 2,3-dimethylphenyl (C4-carboxamide) substitution pattern differs from all compounds in the Lin et al. optimization series, providing a probe for unexplored regions of the PXR ligand-binding domain. Use the established assay cascade: (1) hPXR competitive binding assay, (2) cell-based hPXR agonistic assay in HepG2 cells, (3) cell-based inverse agonistic and antagonistic assays, following the protocols and reference compound benchmarks (T0901317, rifampicin, SPA70) described in Lin et al. [4].

Quote Request

Request a Quote for N-(2,3-dimethylphenyl)-1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.